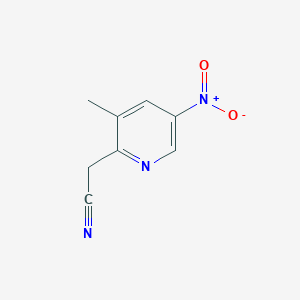

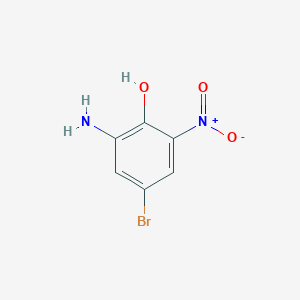

2-Amino-4-bromo-6-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-bromophenol is a chemical compound with the empirical formula C6H6BrNO. It is also known by the synonym 4-Bromo-2-aminophenol . Nitrophenols, which are compounds of the formula HOC6H5−x(NO2)x, are more acidic than phenol itself .

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-4-bromo-6-nitrophenol has been reported in various studies. For instance, the synthesis of 2-amino-4,6-dinitrophenol involves the reaction of 2,4-dinitrophenol with sodium sulfide . Another study reported the synthesis of an organic reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, through a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) . The ChemSpider database provides the molecular formula CHBrNO, average mass 218.005 Da, and monoisotopic mass 216.937454 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, thermal and kinetic properties such as activation energy, frequency factor, rate constant, and Avrami exponent can be discussed . The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

ABNP derivatives have been explored for their role in catalysis and organic synthesis. The reduction of nitro groups to amino groups is a crucial transformation in organic chemistry, with applications ranging from the synthesis of pharmaceuticals to dyes and polymers. A study by Mustafa, Reddy, and Babu (2015) demonstrated the unexpected C(aryl)–N bond cleavage and formation of Questiomycin A from ABNP derivatives under specific conditions, revealing unexpected pathways in the reduction reactions of nitrophenol derivatives (Mustafa, Reddy, & Babu, 2015). This highlights the potential of ABNP derivatives in synthesizing complex organic molecules through novel reaction pathways.

Material Science

ABNP and its derivatives have been implicated in the development of novel materials with potential applications in electronics, optics, and catalysis. Kaya and Aydın (2011) synthesized a novel Schiff base from ABNP and investigated the thermal, optical, electrochemical, and morphological properties of chelate polymers containing etheric diphenyl rings in the backbone. These materials exhibit promising properties for advanced technological applications, including nonlinear optical materials and catalytic systems (Kaya & Aydın, 2011).

Environmental Remediation

In environmental science, ABNP derivatives have been studied for their potential in detoxifying and degrading environmental pollutants. For instance, the catalytic reduction of nitrophenols to less toxic aminophenols is a critical process for removing hazardous compounds from industrial effluents. Shultz et al. (2019) developed a practical remediation strategy using cobalt oxide-based materials for the selective catalytic reduction of nitrophenols, demonstrating the role of ABNP-related compounds in environmental cleanup efforts (Shultz et al., 2019).

Analytical Chemistry

The determination and quantification of ABNP and its derivatives are crucial for both environmental monitoring and industrial quality control. Advanced analytical techniques have been developed for this purpose. For example, Noor et al. (2016) reported on the microwave-assisted synthesis of a reduced graphene oxide-silver nanocomposite for the electrochemical determination of nitrophenols, highlighting the importance of ABNP derivatives in developing sensitive and selective sensors for environmental pollutants (Noor et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-4-bromo-6-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOMJFDQNMQPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407645 |

Source

|

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139138-08-2 |

Source

|

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.